molecular formula C5H12ClN3O2 B090954 (S)-2-(2-Aminoacetamido)propanamide hydrochloride CAS No. 15855-91-1

(S)-2-(2-Aminoacetamido)propanamide hydrochloride

Cat. No. B090954
CAS RN: 15855-91-1
M. Wt: 181.62 g/mol
InChI Key: WKMHRZQCACUPFQ-DFWYDOINSA-N
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Description

-(S)-2-(2-Aminoacetamido)propanamide hydrochloride, also known as S-2-Aminoacetamido-2-propanamide hydrochloride, is a white crystalline solid that is used in scientific research. It is an acid chloride salt of the amino acid-based amide S-2-Aminoacetamido-2-propanamide and is widely used in laboratory experiments for its biochemical and physiological effects. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as potential future directions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-2-(2-Aminoacetamido)propanamide hydrochloride involves the reaction of (S)-2-Amino-1-propanol with N,N-Dimethylacrylamide to form (S)-2-(Dimethylamino)-1-propanol. This intermediate is then reacted with chloroacetyl chloride to form (S)-2-Chloro-N,N-dimethylamino-1-propanol. The final step involves the reaction of (S)-2-Chloro-N,N-dimethylamino-1-propanol with glycine ethyl ester hydrochloride to form (S)-2-(2-Aminoacetamido)propanamide hydrochloride.

Starting Materials
(S)-2-Amino-1-propanol, N,N-Dimethylacrylamide, Chloroacetyl chloride, Glycine ethyl ester hydrochloride

Reaction
(S)-2-Amino-1-propanol + N,N-Dimethylacrylamide, In the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide., (S)-2-(Dimethylamino)-1-propanol.
(S)-2-(Dimethylamino)-1-propanol + Chloroacetyl chloride, In the presence of a base, such as triethylamine or pyridine, in an aprotic solvent, such as dichloromethane or chloroform., (S)-2-Chloro-N,N-dimethylamino-1-propanol.
(S)-2-Chloro-N,N-dimethylamino-1-propanol + Glycine ethyl ester hydrochloride, In the presence of a base, such as sodium carbonate or potassium carbonate, in an aprotic solvent, such as acetonitrile or dimethylformamide., (S)-2-(2-Aminoacetamido)propanamide hydrochloride.

Mechanism Of Action

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride acts as an inhibitor of enzymes involved in signal transduction pathways. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can be used to study the structure and function of proteins involved in signal transduction pathways.

Biochemical And Physiological Effects

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has been shown to inhibit the activity of enzymes involved in signal transduction pathways. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, such as serine hydroxymethyltransferase, glycine decarboxylase, and serine dehydratase. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, such as ribosomal protein S6 kinase.

Advantages And Limitations For Lab Experiments

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, with a long shelf-life, and is easy to prepare and store. It is also relatively non-toxic and does not interfere with other biological processes. However, it is not very soluble in water, and so it can be difficult to use in experiments that require aqueous solutions.

Future Directions

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has potential applications in drug development, as it can be used to study the structure and function of proteins involved in signal transduction pathways. It can also be used to study the role of amino acids in metabolic pathways, as well as the inhibition of enzymes involved in the synthesis of proteins. In addition, it has potential applications in the development of new treatments for diseases, such as cancer, as it can be used to inhibit the activity of enzymes involved in the metabolism of amino acids. Finally, it could be used in the development of new diagnostic tools, as it can be used to study the structure and function of proteins involved in signal transduction pathways.

Scientific Research Applications

(S)-2-(2-Aminoacetamido)propanamide hydrochloridetamido-2-propanamide hydrochloride has been used in a variety of scientific research applications, including studies of enzyme kinetics and protein structure, as well as in drug development. It has also been used in studies of the structure and function of proteins involved in signal transduction pathways, as well as in studies of the role of amino acids in metabolic pathways.

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2.ClH/c1-3(5(7)10)8-4(9)2-6;/h3H,2,6H2,1H3,(H2,7,10)(H,8,9);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMHRZQCACUPFQ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Aminoacetamido)propanamide hydrochloride

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